

# discovery and synthesis of ACBI1

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## Compound of Interest

Compound Name: ACBI1

Cat. No.: B2926427

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An In-depth Technical Guide to the Discovery and Synthesis of **ACBI1**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ACBI1** is a potent, cooperative, and selective PROTAC (Proteolysis-Targeting Chimera) degrader of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2][3][4] Developed through a structure-based design approach, **ACBI1** serves as a high-quality chemical probe for studying the biological consequences of BAF complex degradation in cancer and other diseases.[2][5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to **ACBI1**.

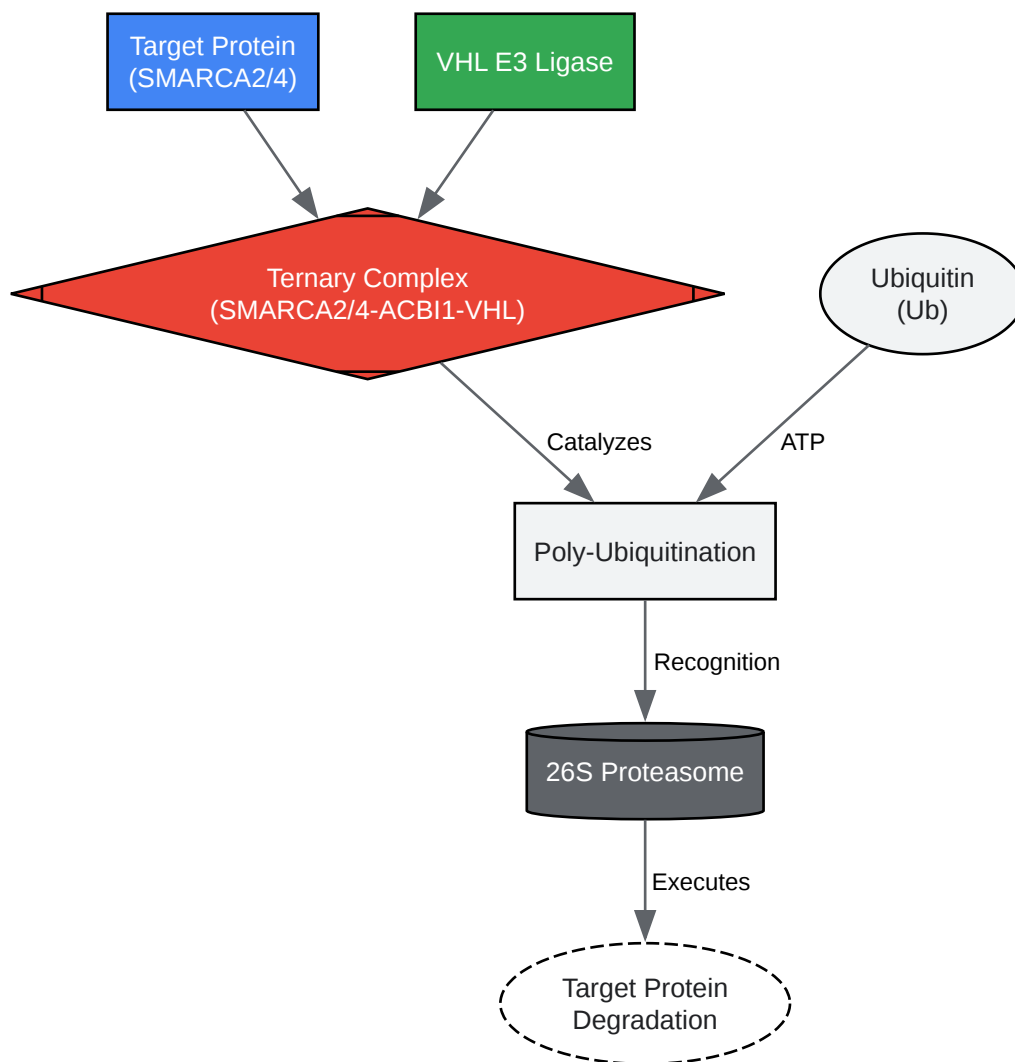
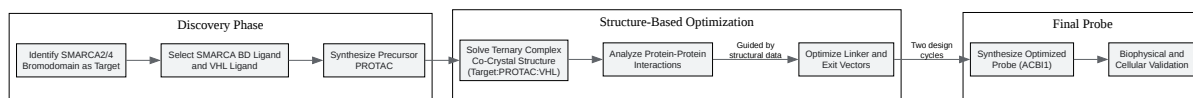
## Discovery and Design Rationale

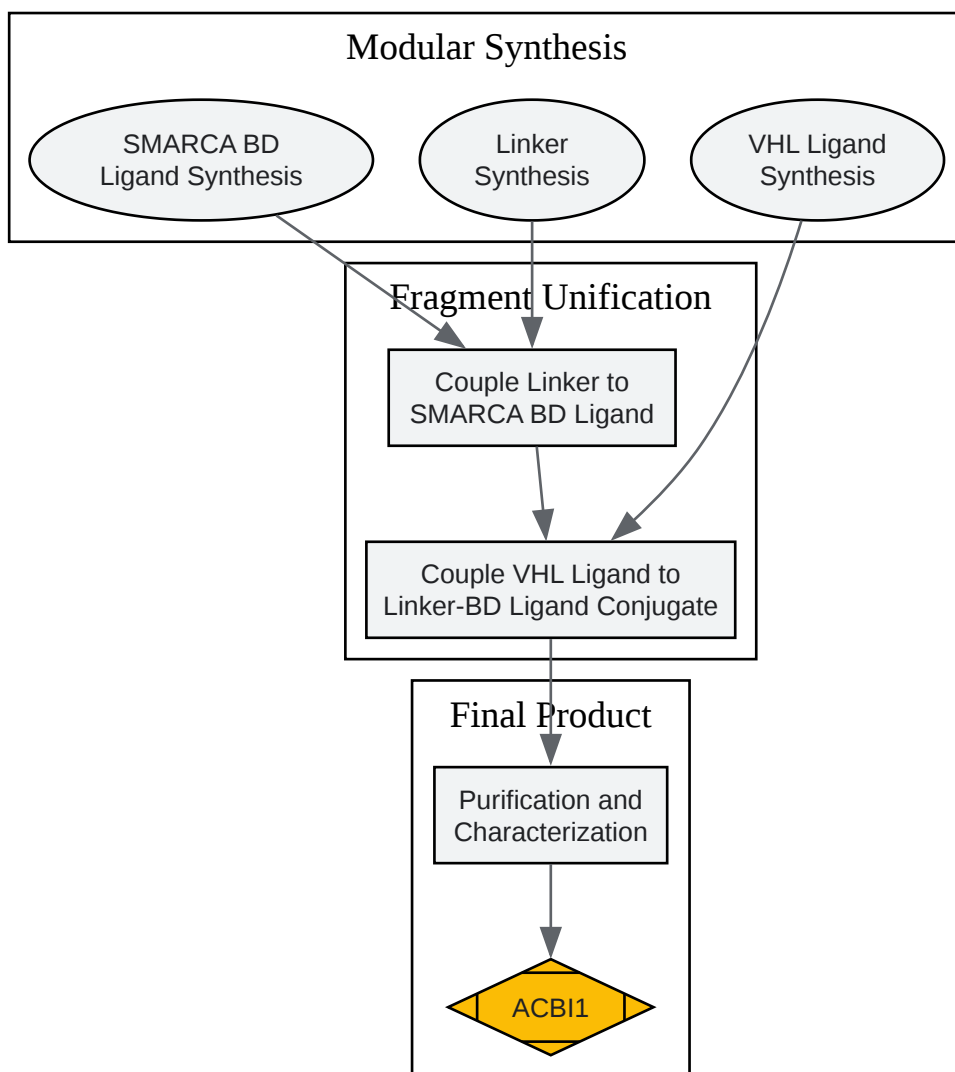
The discovery of **ACBI1** was driven by the therapeutic potential of targeting the BAF (Brg1/Brm-associated factors) chromatin remodeling complex, which is mutated in approximately 20% of human cancers.[4][5] Specifically, cancers with mutations in the SMARCA4 ATPase are often dependent on its paralog, SMARCA2, for survival, creating a synthetic lethal vulnerability.[4]

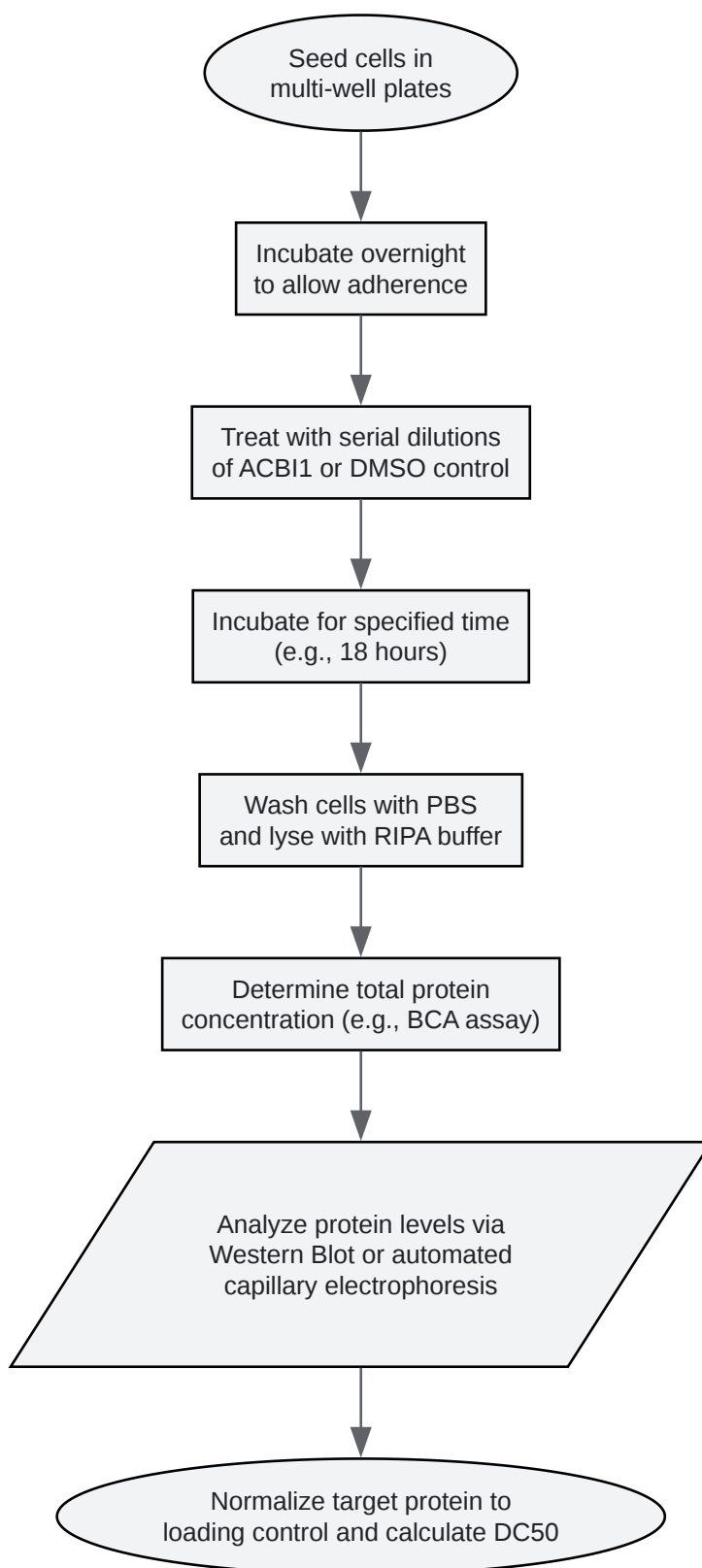
**ACBI1** was developed as a PROTAC, a bifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The design of **ACBI1** involved a collaboration between the University of Dundee and Boehringer Ingelheim.[5] The key components of **ACBI1** are:

- A Target Binder: A ligand that binds to the bromodomain of SMARCA2 and SMARCA4.[\[1\]](#)[\[4\]](#)
- An E3 Ligase Ligand: A moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.  
[\[1\]](#)[\[5\]](#)
- A Linker: A chemical linker that connects the two binding moieties.[\[1\]](#)[\[4\]](#)

A critical aspect of **ACBI1**'s development was the use of structure-based design. Researchers utilized co-crystallization of ternary complexes, which consist of the target protein, a precursor PROTAC molecule, and the VHL E3 ligase.[\[2\]](#)[\[5\]](#) This structural information allowed for the rational optimization of the molecule's architecture to enhance protein-protein interactions within the ternary complex, leading to the highly potent and cooperative **ACBI1** in just two design iterations.[\[2\]](#)[\[5\]](#)







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